molecular formula C7H11N3O B1357718 5-Cyclopentyl-1,3,4-oxadiazol-2-amine CAS No. 90221-15-1

5-Cyclopentyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1357718
CAS No.: 90221-15-1
M. Wt: 153.18 g/mol
InChI Key: ZMMAKUGJTOHVRG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C7H11N3O It features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family

Biochemical Analysis

Biochemical Properties

5-Cyclopentyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with cytochrome P450 enzymes is particularly noteworthy, as it can alter the metabolism of other substances in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole oxides.

    Reduction: Formation of cyclopentyl-substituted hydrazines.

    Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

5-Cyclopentyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazol-2-amine
  • 5-Methyl-1,3,4-oxadiazol-2-amine
  • 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it different from other oxadiazole derivatives, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

5-cyclopentyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMAKUGJTOHVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602693
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90221-15-1
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopentyl-1,3,4-oxadiazol-2-amine
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